molecular formula C8H8N4S B2658741 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 17418-21-2

5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2658741
CAS RN: 17418-21-2
M. Wt: 192.24
InChI Key: LGTVZBMFUQZSDK-UHFFFAOYSA-N
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Description

5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound . It has been studied for its antioxidant and antibacterial activity . The compound is a derivative of 4-amino-1,2,4-triazole-3-thiones, which have demonstrated a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The chemical structures of the compounds have been confirmed by IR, 1H, and 13C NMR spectra .


Molecular Structure Analysis

The molecular formula of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is C8H8N4S . The IR spectrum shows peaks at 1168 (C–O), 1343, 1510 (NO2), and 1587 (N=C) cm−1. The 1H NMR spectrum shows peaks at 2.32 t (1H, C≡CH, prop-2-yn-1-ylthio), 4.12 d (2H, S–CH2, prop-2-yn-1-ylthio), 7.25–8.38 bs. d (9H, two phenyl rings), and 8.78 s (1H, N=CH, methanimine) .


Chemical Reactions Analysis

The compound has been studied for its antioxidant and antibacterial activity. The antioxidant activity has been compared with BHA as a standard .

Scientific Research Applications

properties

IUPAC Name

5-amino-2-phenyl-1H-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVZBMFUQZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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